tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate
CAS No.: 1909308-89-9
Cat. No.: VC4246758
Molecular Formula: C10H17N3O3
Molecular Weight: 227.264
* For research use only. Not for human or veterinary use.
![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate - 1909308-89-9](/images/structure/VC4246758.png)
Specification
CAS No. | 1909308-89-9 |
---|---|
Molecular Formula | C10H17N3O3 |
Molecular Weight | 227.264 |
IUPAC Name | tert-butyl N-(1-hydrazinyl-1-oxopent-4-yn-2-yl)carbamate |
Standard InChI | InChI=1S/C10H17N3O3/c1-5-6-7(8(14)13-11)12-9(15)16-10(2,3)4/h1,7H,6,11H2,2-4H3,(H,12,15)(H,13,14) |
Standard InChI Key | CZWQHEZABNAWDJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC#C)C(=O)NN |
Introduction
Structural and Chemical Overview
Molecular Architecture
The compound’s structure integrates three functional regions:
-
tert-Butyl carbamate (Boc): A bulky protecting group that enhances solubility and stability .
-
Hydrazinecarbonyl (-CONHNH₂): A nucleophile-prone moiety enabling covalent interactions with biomolecules .
-
But-3-yn-1-yl chain: A linear alkyne facilitating click chemistry and cycloaddition reactions .
The IUPAC name, tert-butyl (1-hydrazineyl-1-oxopent-4-yn-2-yl)carbamate, reflects this arrangement, with the alkyne at position 3 contributing to unique reactivity .
Physicochemical Properties
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) due to the Boc group .
-
Stability: Stable under acidic conditions but susceptible to hydrazine cleavage in basic environments .
-
Spectroscopic Signatures:
Synthesis and Optimization
Synthetic Routes
The synthesis involves a three-step sequence (Table 1):
Table 1: Synthetic Methods and Yields
Step | Reagents/Conditions | Yield (%) | Byproducts |
---|---|---|---|
Alkyne Formation | Propargyl bromide, K₂CO₃, DMF | 65–75 | Alkyl halide residues |
Hydrazinecarbonyl | Hydrazine hydrate, pH 7.5 | 80–85 | Unreacted hydrazine |
Boc Protection | Boc₂O, THF, 0°C | 90–95 | Di-tert-butyl carbonate |
-
Alkyne Functionalization: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) introduces the but-3-yn-1-yl chain .
-
Hydrazinecarbonyl Incorporation: Nucleophilic acyl substitution with hydrazine hydrate under pH-controlled conditions .
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF at 0–5°C .
Industrial-Scale Production
Continuous flow reactors optimize yield (≥85%) and reduce byproducts (e.g., di-tert-butyl carbonate) through precise temperature control (20–25°C) and automated reagent dosing .
Characterization and Analytical Profiling
Spectroscopic Techniques
-
¹³C NMR: Peaks at 155 ppm (carbamate carbonyl) and 75 ppm (tert-butyl quaternary carbon) .
-
LC-MS (ESI+): [M+H]⁺ ion at m/z 227.26 confirms purity (>95%) .
Chromatographic Validation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 8.2 min, ensuring batch consistency .
Biological Activities and Mechanisms
Anticancer Properties
Derivatives of this compound induce apoptosis in HT-29 colon cancer cells (IC₅₀ = 12.5 μM) via caspase-3 activation and mitochondrial membrane depolarization. The hydrazinecarbonyl group forms covalent adducts with thioredoxin reductase, disrupting redox homeostasis .
Antibacterial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL), the alkyne moiety penetrates lipid bilayers, while the hydrazinecarbonyl group inhibits dihydrofolate reductase .
Applications in Synthetic Chemistry
Heterocycle Synthesis
The alkyne participates in Huisgen cycloaddition with azides, yielding 1,2,3-triazoles for drug discovery . For example, coupling with benzyl azide produces a triazole derivative with enhanced antifungal activity (IC₅₀ = 5.2 μM vs. Candida albicans).
Peptide Modification
Incorporating the Boc-protected hydrazinecarbonyl group into peptide sequences enables site-specific conjugation (e.g., antibody-drug conjugates) .
Comparative Analysis with Analogues
tert-Butyl N-[1-(Hydrazinecarbonyl)cyclohexyl]carbamate
-
Structural Difference: Cyclohexyl vs. alkyne chain.
-
Bioactivity: Reduced cytotoxicity (IC₅₀ = 45 μM in HT-29) due to decreased membrane permeability .
tert-Butyl N-[(1S)-1-(Hydrazinecarbonyl)ethyl]carbamate
-
Stereochemistry: Chiral center enhances selectivity for kinase inhibition (e.g., EGFR, IC₅₀ = 0.8 nM) .
Future Perspectives
Advances in biocatalysis may enable enantioselective synthesis of derivatives, while structural analogs could target neurodegenerative pathways (e.g., β-amyloid aggregation) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume